4-(4-Methoxyphenyl)pyridine-2-carboxylic acid
Overview
Description
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound, and features a methoxyphenyl group attached to the pyridine ring
Mechanism of Action
Target of Action
Pyridine carboxylic acids, to which “4-(4-Methoxyphenyl)pyridine-2-carboxylic acid” belongs, are often used as chelating agents in coordination complexes of metal ions
Mode of Action
Pyridine carboxylic acids can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
Biochemical Pathways
Pyridine-2-carboxylic acid is an endogenous metabolite of l-tryptophan, suggesting that it might be involved in the kynurenine pathway .
Result of Action
Pyridine-2-carboxylic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved oxidative stress responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, which in turn affects its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog without the methoxyphenyl group.
4-Methoxypyridine: Lacks the carboxylic acid group but contains the methoxy group on the pyridine ring.
4-(4-Methoxyphenyl)pyridine: Similar structure but without the carboxylic acid group.
Uniqueness
4-(4-Methoxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of both the methoxyphenyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCUULRPFQZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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